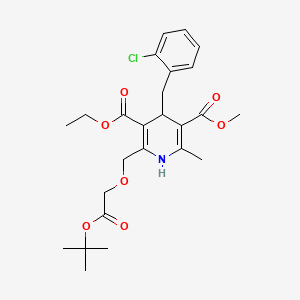
O-Desaminoethoxy O-2-(tert-Butoxy)-2-oxoethoxy Amlodipine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Desaminoethoxy O-2-(tert-Butoxy)-2-oxoethoxy Amlodipine is a derivative of Amlodipine, a well-known calcium channel blocker used primarily in the treatment of hypertension and angina. This compound is characterized by the presence of tert-butoxy and oxoethoxy groups, which may impart unique chemical and pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Desaminoethoxy O-2-(tert-Butoxy)-2-oxoethoxy Amlodipine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of tert-Butoxy Group: This can be achieved by reacting the appropriate alcohol with tert-butyl chloride in the presence of a base such as potassium tert-butoxide.
Introduction of Oxoethoxy Group: This step involves the reaction of the intermediate with ethylene oxide under controlled conditions to introduce the oxoethoxy group.
Coupling with Amlodipine: The final step involves coupling the modified intermediate with Amlodipine under suitable conditions to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Análisis De Reacciones Químicas
Types of Reactions
O-Desaminoethoxy O-2-(tert-Butoxy)-2-oxoethoxy Amlodipine can undergo various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form corresponding oxides.
Reduction: The oxoethoxy group can be reduced under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxoethoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or tert-butyl hydroperoxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tert-butyl alcohol derivatives, while reduction may yield ethoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a precursor for the synthesis of more complex molecules.
Biology: Its unique structure may make it a useful tool for studying calcium channel function.
Medicine: As a derivative of Amlodipine, it may have potential as a therapeutic agent for cardiovascular diseases.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of O-Desaminoethoxy O-2-(tert-Butoxy)-2-oxoethoxy Amlodipine is likely similar to that of Amlodipine, which involves the inhibition of calcium ion influx through L-type calcium channels. This leads to vasodilation and a reduction in blood pressure. The presence of tert-butoxy and oxoethoxy groups may modulate its binding affinity and selectivity for calcium channels.
Comparación Con Compuestos Similares
Similar Compounds
Amlodipine: The parent compound, widely used as a calcium channel blocker.
Nifedipine: Another calcium channel blocker with a similar mechanism of action.
Felodipine: A related compound with similar pharmacological effects.
Uniqueness
O-Desaminoethoxy O-2-(tert-Butoxy)-2-oxoethoxy Amlodipine is unique due to the presence of tert-butoxy and oxoethoxy groups, which may impart distinct chemical and pharmacological properties compared to other calcium channel blockers.
Propiedades
Fórmula molecular |
C25H32ClNO7 |
|---|---|
Peso molecular |
494.0 g/mol |
Nombre IUPAC |
5-O-ethyl 3-O-methyl 4-[(2-chlorophenyl)methyl]-2-methyl-6-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]methyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H32ClNO7/c1-7-33-24(30)22-17(12-16-10-8-9-11-18(16)26)21(23(29)31-6)15(2)27-19(22)13-32-14-20(28)34-25(3,4)5/h8-11,17,27H,7,12-14H2,1-6H3 |
Clave InChI |
WNOWJSFUUBWZOU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC(=C(C1CC2=CC=CC=C2Cl)C(=O)OC)C)COCC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



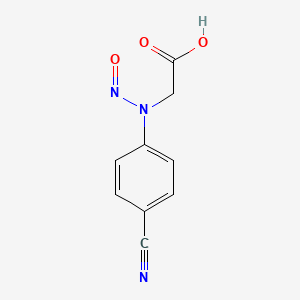
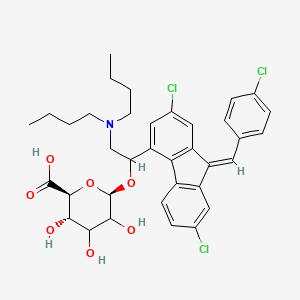
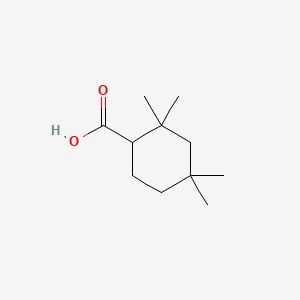
![4-amino-N-[6-methyl-1-(4-pyrrol-1-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861992.png)
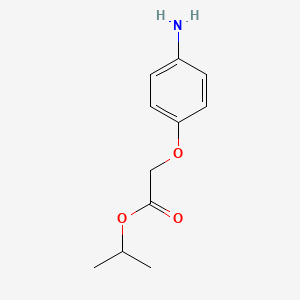
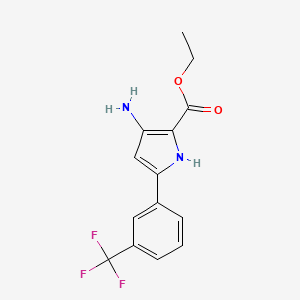
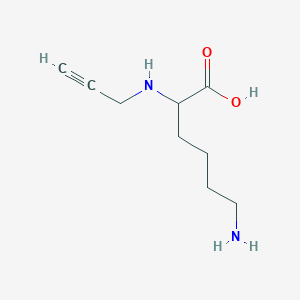
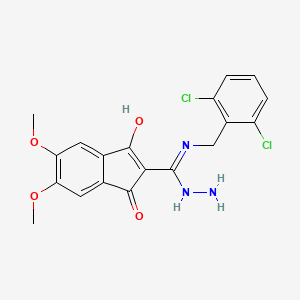
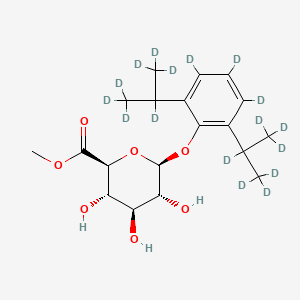
![tert-butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate](/img/structure/B13862029.png)



